molecular formula C8H10ClN3O B14416914 (1E)-1-(4-Chlorophenyl)-3-methoxy-3-methyltriaz-1-ene CAS No. 86796-94-3

(1E)-1-(4-Chlorophenyl)-3-methoxy-3-methyltriaz-1-ene

Katalognummer: B14416914
CAS-Nummer: 86796-94-3
Molekulargewicht: 199.64 g/mol
InChI-Schlüssel: JIKVKSXMJGUXIG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(1E)-1-(4-Chlorophenyl)-3-methoxy-3-methyltriaz-1-ene is a chemical compound characterized by its unique structure, which includes a chlorophenyl group, a methoxy group, and a methyltriazene moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (1E)-1-(4-Chlorophenyl)-3-methoxy-3-methyltriaz-1-ene typically involves the reaction of 4-chlorobenzaldehyde with methoxyamine hydrochloride and methylhydrazine. The reaction is carried out under controlled conditions, often in the presence of a catalyst such as acetic acid, to facilitate the formation of the triazene structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Analyse Chemischer Reaktionen

Types of Reactions

(1E)-1-(4-Chlorophenyl)-3-methoxy-3-methyltriaz-1-ene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amines or other reduced forms.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chlorophenyl oxides, while reduction can produce chlorophenylamines.

Wissenschaftliche Forschungsanwendungen

(1E)-1-(4-Chlorophenyl)-3-methoxy-3-methyltriaz-1-ene has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of (1E)-1-(4-Chlorophenyl)-3-methoxy-3-methyltriaz-1-ene involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • (1E)-1-(4-Chlorophenyl)-2-methoxy-2-methyltriaz-1-ene
  • (1E)-1-(4-Chlorophenyl)-3-ethoxy-3-methyltriaz-1-ene
  • (1E)-1-(4-Chlorophenyl)-3-methoxy-3-ethyltriaz-1-ene

Uniqueness

(1E)-1-(4-Chlorophenyl)-3-methoxy-3-methyltriaz-1-ene is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxy and methyltriazene moieties differentiate it from other similar compounds, potentially leading to unique reactivity and applications.

Eigenschaften

CAS-Nummer

86796-94-3

Molekularformel

C8H10ClN3O

Molekulargewicht

199.64 g/mol

IUPAC-Name

N-[(4-chlorophenyl)diazenyl]-N-methoxymethanamine

InChI

InChI=1S/C8H10ClN3O/c1-12(13-2)11-10-8-5-3-7(9)4-6-8/h3-6H,1-2H3

InChI-Schlüssel

JIKVKSXMJGUXIG-UHFFFAOYSA-N

Kanonische SMILES

CN(N=NC1=CC=C(C=C1)Cl)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.